molecular formula C16H14N4O2 B2845942 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea CAS No. 1226431-34-0

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea

Cat. No. B2845942
CAS RN: 1226431-34-0
M. Wt: 294.314
InChI Key: CVTWDHFTOQTYJC-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole motif is structurally diverse and can be found in a variety of substituted anilines .


Synthesis Analysis

An efficient one-pot method has been developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Photoluminescent Properties

Research on 1,3,4-oxadiazole derivatives, which share a core structure with the compound , has demonstrated significant potential in photoluminescent applications. A study by Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives showing wide mesomorphic temperature ranges and strong blue fluorescence emissions, suggesting their utility in liquid crystal displays and other photoluminescent devices (Han, Wang, Zhang, & Zhu, 2010).

Anticancer Agents

Zhang et al. (2005) identified a novel apoptosis inducer among 1,2,4-oxadiazole compounds, demonstrating effectiveness against breast and colorectal cancer cell lines. This research signifies the potential of 1,2,4-oxadiazole derivatives in cancer therapy (Zhang et al., 2005).

Antibacterial Properties

Kamble et al. (2007) explored the synthesis and biological properties of 1,3,4-oxadiazol-2-ones, showing enhanced antifungal activity, highlighting the compound's potential in developing new antimicrobial agents (Kamble, Latthe, & Badami, 2007).

Electrochemical and Optical Properties

The synthesis and characterization of 1,3,4-oxadiazole derivatives containing alkoxy chains by Zhang et al. (2007) offer insights into their electrochemical and optical properties. These findings indicate potential applications in electroluminescent devices and LEDs (Zhang, Tang, Zhang, Li, & Tian, 2007).

Corrosion Inhibition

Ammal et al. (2018) demonstrated that 1,3,4-oxadiazole derivatives could act as effective corrosion inhibitors for mild steel in sulphuric acid, combining gravimetric, electrochemical, and SEM methods. This suggests their application in protecting industrial materials (Ammal, Prajila, & Joseph, 2018).

Mechanism of Action

Target of Action

The compound 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea belongs to the class of 1,2,4-oxadiazole derivatives . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets through the oxadiazole ring, which can form hydrogen bonds with the target molecule . This interaction can lead to changes in the target’s function, potentially leading to therapeutic effects .

Biochemical Pathways

Based on the known targets of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may affect pathways related to the function of carbonic anhydrase isoforms . These enzymes play a crucial role in maintaining pH balance in the body and are involved in various physiological processes .

Pharmacokinetics

1,2,4-oxadiazole derivatives are known to exhibit good hydrolytic and metabolic stability , which can contribute to their bioavailability.

Result of Action

Based on the known effects of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have potential therapeutic effects, such as inhibiting the activity of certain enzymes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, potentially influencing its efficacy. Additionally, the presence of other molecules can affect the compound’s interaction with its target .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

properties

IUPAC Name

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-17-15(22-20-11)12-7-9-14(10-8-12)19-16(21)18-13-5-3-2-4-6-13/h2-10H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTWDHFTOQTYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea

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